

The Therapeutic Potential of Wedelolactone in Chronic Diseases: A Technical Guide

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Compound of Interest

Compound Name: Wedelolactone A

Cat. No.: B1164398

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Abstract

Wedelolactone (WDL), a naturally occurring coumestan found in plants such as *Eclipta prostrata*, has garnered significant scientific interest for its broad-spectrum therapeutic activities. This technical guide provides an in-depth analysis of the known therapeutic potential of Wedelolactone in a range of chronic diseases, including cancer, inflammatory disorders, liver diseases, metabolic syndromes, and neurodegenerative conditions. We delve into the molecular mechanisms of action, supported by a comprehensive review of preclinical data. This document summarizes key quantitative findings in structured tables for comparative analysis, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by Wedelolactone using Graphviz diagrams. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to facilitate further investigation and potential clinical translation of this promising natural compound.

Cancer

Wedelolactone has demonstrated significant anticancer properties across various cancer types, primarily by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.^{[1][2]} Its multifaceted mechanism of action makes it a compelling candidate for further oncological research.

Mechanism of Action in Cancer

Wedelolactone exerts its anticancer effects through several mechanisms, including the inhibition of critical oncogenic transcription factors, modulation of cell cycle proteins, and induction of apoptosis.[1][2] In prostate cancer, WDL has been shown to down-regulate the expression and activity of c-Myc, a pivotal oncoprotein.[1] It also inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells, leading to the accumulation of polyubiquitinated proteins and cell death.[3]

Signaling Pathways in Cancer

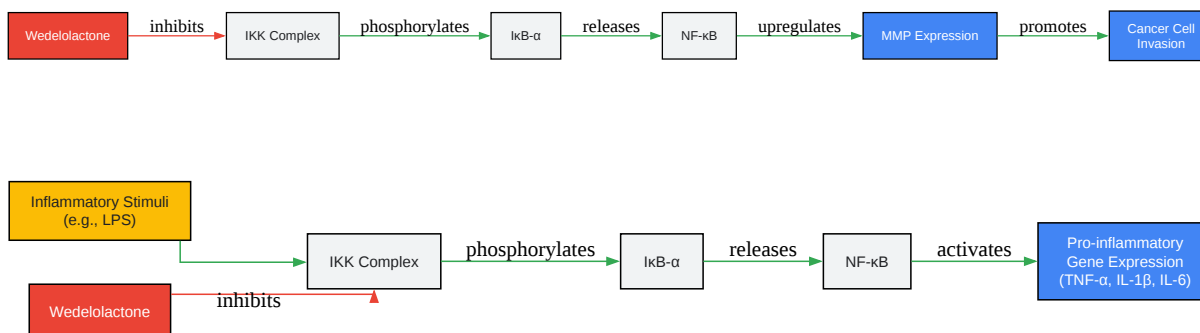
Wedelolactone disrupts c-Myc oncogenic signaling in prostate cancer cells. It down-regulates c-Myc mRNA expression, reduces c-Myc protein levels, and inhibits its nuclear localization and transcriptional activity.[1] This leads to a decrease in cancer cell viability and invasion.[1]

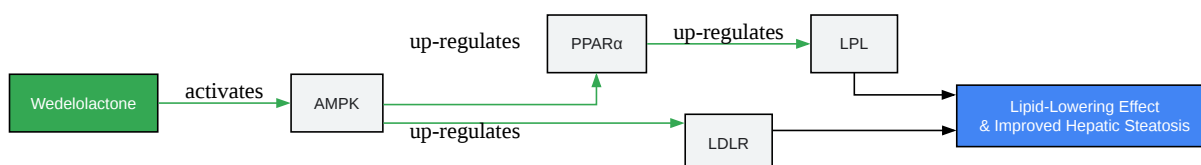
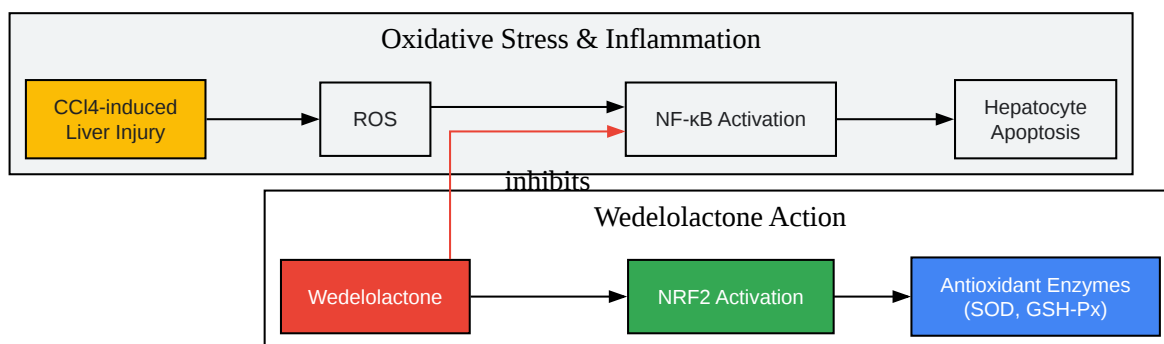


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Wedelolactone's inhibition of the c-Myc signaling pathway in prostate cancer.

In breast cancer cells, Wedelolactone has been found to inhibit the I κ B- α /NF- κ B signaling pathway, which is crucial for cancer cell invasion and metastasis.[4] By blocking this pathway, WDL reduces the expression of matrix metalloproteinases (MMPs).[4]





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